Enantiomeric Purity Comparison: (2R,5R)-Isomer vs. Racemate for Ritlecitinib Intermediate
The (2R,5R)-trans isomer is the direct precursor to the core piperidine ring of Ritlecitinib . Using the racemic cis/trans mixture instead of the pure (2R,5R) isomer leads to the formation of the diastereomeric (2S,5R)-Ritlecitinib impurity. Target compound batches are supplied with 98% chiral purity, a baseline specification for pharmaceutical intermediate procurement, which is unattainable by a racemic mixture without costly chiral resolution steps .
| Evidence Dimension | Chiral purity of the intermediate |
|---|---|
| Target Compound Data | 98% (Achiral purity by HPLC on a commercial batch) |
| Comparator Or Baseline | Racemic trans-5-amino-2-methylpiperidine-1-carboxylate |
| Quantified Difference | Not applicable; the racemate would yield a 1:1 mixture of (2R,5R) and (2S,5S) isomers, resulting in an inherent 50% impurity of the undesired enantiomer for a stereospecific route. |
| Conditions | Synthesis of Ritlecitinib; regulatory requirements for ANDA submissions [1] |
Why This Matters
Procurement of the incorrect stereoisomer guarantees a minimum 50% loss in downstream API yield and necessitates unvalidated, expensive re-purification, directly impacting cost-of-goods and regulatory timelines.
- [1] SynZeal Research. Ritlecitinib Impurity 16 (Benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate). Product Datasheet. CAS 1207853-72-2. View Source
